1-(4-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine to yield the oxadiazole ring.
Nitration of the aromatic ring: The 4-methoxyphenyl group can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling reactions: The final step involves coupling the oxadiazole and nitro-substituted aromatic rings with the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine core.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is not fully understood, but it is believed to interact with specific molecular targets such as neurotransmitter receptors. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways within the cell, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-4-(2-nitrophenyl)piperazine: Lacks the oxadiazole ring, making it less complex and potentially less versatile.
1-(4-Methoxyphenyl)-4-(3-methylphenyl)piperazine: Lacks both the nitro and oxadiazole groups, resulting in different chemical and biological properties.
Uniqueness
1-(4-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and potential biological activity. The combination of the piperazine ring with the oxadiazole and nitro groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-18-5-3-4-6-22(18)25-27-26(35-28-25)19-7-12-23(24(17-19)31(32)33)30-15-13-29(14-16-30)20-8-10-21(34-2)11-9-20/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZAJAZCULODDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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